3-Chloro-6-n-pentoxythiophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-pentoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClOS/c1-2-3-4-7-13-10-6-5-9(12)8-11(10)14/h5-6,8,14H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGWZGZBRYCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 6 N Pentoxythiophenol
Retrosynthetic Analysis and Strategic Disconnections Leading to the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Chloro-6-n-pentoxythiophenol, two primary strategic disconnections are considered the most logical.
The first and most direct disconnection is at the carbon-sulfur (C-S) bond. This approach identifies an aryl halide precursor, specifically 1,2-dichloro-4-n-pentoxybenzene, which can be converted to the target thiol in a final step. This pathway is advantageous as it builds the relatively stable ether linkage first and introduces the more reactive thiol group at the end of the synthesis.
A second viable disconnection targets the carbon-oxygen (C-O) ether bond. This strategy retrosynthetically cleaves the n-pentoxy group, leading back to a 3-chloro-6-mercaptophenol intermediate. This intermediate, in turn, can be derived from a more fundamental starting material like 3,4-dichlorophenol. This route prioritizes the formation of the C-S bond before the etherification step. Both pathways offer plausible routes to the target compound, with the choice often depending on precursor availability and the desired control over regioselectivity.
Precursor Synthesis and Optimization Strategies
The forward synthesis, guided by the retrosynthetic analysis, requires the careful preparation and functionalization of key intermediates.
Synthesis of Key Halogenated Aromatic Intermediates
A crucial precursor for the synthesis of this compound is a di-substituted benzene (B151609) ring that can be selectively functionalized. A common and versatile starting material is 3,4-dichlorophenol. This compound can be synthesized from 1,2-dichlorobenzene through a nitration reaction to form 1,2-dichloro-4-nitrobenzene, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to yield the phenol. Alternatively, 1,3-dichlorobenzene can be used as a starting material. wikipedia.org
Another key intermediate, particularly for the C-S bond disconnection pathway, is 1,2-dichloro-4-n-pentoxybenzene. This is typically synthesized from 3,4-dichlorophenol.
Introduction of the n-Pentoxy Moiety via Etherification Reactions
The introduction of the n-pentoxy group is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. francis-press.com
In a typical procedure, a precursor such as 3,4-dichlorophenol is treated with a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. gordon.edu The resulting phenoxide then reacts with an n-pentyl halide, such as 1-bromopentane or 1-iodopentane (B145852), to form the desired ether, 1,2-dichloro-4-n-pentoxybenzene. The reaction generally proceeds with high yields, especially when using primary alkyl halides like 1-bromopentane, as they are ideal substrates for the SN2 mechanism. masterorganicchemistry.comyoutube.com
Table 1: Representative Conditions for Williamson Ether Synthesis
| Phenol Precursor | Alkyl Halide | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| 3,4-Dichlorophenol | 1-Bromopentane | K₂CO₃ | DMF | 80-100 °C | >90% |
| 3,4-Dichlorophenol | 1-Iodopentane | NaH | THF | 60-70 °C | >95% |
| 3,4-Dichlorophenol | 1-Bromopentane | NaOH | Ethanol/Water | Reflux | 85-95% |
Formation of the Thiol Group through Established Chemical Transformations
The conversion of the aryl chloride intermediate to the final thiophenol is a critical step that can be accomplished through several established methods.
Newman-Kwart Rearrangement : This powerful method converts phenols into thiophenols. wikipedia.org If the synthesis proceeded via 3-chloro-6-n-pentoxyphenol, this phenol would first be reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form an O-aryl thiocarbamate. This intermediate is then heated to a high temperature (typically >200 °C), inducing a thermal rearrangement to the thermodynamically more stable S-aryl thiocarbamate. orgsyn.orgresearchgate.net Finally, hydrolysis of the S-aryl isomer with a strong base like potassium hydroxide yields the desired this compound. orgsyn.org
Reaction with Sulfur Nucleophiles : A more direct approach from the 1,2-dichloro-4-n-pentoxybenzene intermediate involves nucleophilic substitution with a sulfur-containing reagent. Copper-catalyzed coupling reactions using sources like sodium sulfide or sulfur powder with a reducing agent (e.g., NaBH₄) can effectively convert aryl halides to thiols. organic-chemistry.org For instance, reacting 1,2-dichloro-4-n-pentoxybenzene with sodium sulfide nonahydrate (Na₂S·9H₂O) in the presence of a copper catalyst and a ligand in a high-boiling solvent like DMF can lead to the formation of the corresponding thiophenol. organic-chemistry.org
Reduction of Sulfonyl Chlorides : Another route involves the conversion of an aromatic ring to a sulfonyl chloride, which is then reduced to the thiol. For example, the precursor 1-chloro-4-n-pentoxybenzene could be chlorosulfonated. The resulting sulfonyl chloride can then be reduced using a strong reducing agent like zinc in acidic media to afford the thiophenol. google.com
Direct Synthetic Approaches from Ortho-Substituted Aromatic Systems
Direct approaches focus on the selective functionalization of an already substituted aromatic ring, leveraging the directing effects of the existing substituents.
Nucleophilic Aromatic Substitution (SNAr) Pathways for Functionalization
The synthesis of this compound from 1,2-dichloro-4-n-pentoxybenzene is an excellent example of a regioselective nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. chemistrysteps.comyoutube.com
A nucleophile, such as the hydrosulfide ion (SH⁻), will preferentially attack the carbon atom that can best stabilize the resulting negative charge.
Attack at C-1 (para to -OR) : When the nucleophile attacks the carbon bearing the chlorine at position 1, the negative charge of the Meisenheimer complex can be delocalized onto the carbons at positions 2, 4, and 6. Crucially, the delocalization to position 4 allows the lone pairs of the oxygen in the pentoxy group to participate in resonance stabilization, which is a significant stabilizing factor.
Attack at C-2 (meta to -OR) : If the nucleophile attacks the carbon at position 2, the negative charge is delocalized to positions 1, 3, and 5. The electron-donating pentoxy group at position 4 cannot directly stabilize this charge through resonance.
Therefore, the nucleophilic attack is strongly favored at the C-1 position, which is para to the activating n-pentoxy group. youtube.com This leads to the selective displacement of the chlorine at C-1, yielding the desired product, this compound, over the isomeric 2-Chloro-5-n-pentoxythiophenol.
Directed Metalation (e.g., Lithiation, Magnesiation) and Subsequent Quenching with Electrophilic Reagents
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organometallic base, typically an alkyllithium reagent, and directs deprotonation to the adjacent ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a new substituent with high regioselectivity.
For the synthesis of this compound, the n-pentoxy group serves as an effective DMG. The synthesis would likely commence from 1-chloro-4-(n-pentoxy)benzene. The ether oxygen atom of the pentoxy group acts as a Lewis base, coordinating the lithium atom of the alkyllithium base (e.g., n-butyllithium). wikipedia.org This coordination enhances the acidity of the proximal C-H bond, facilitating its deprotonation over other protons on the ring.
The process involves the following steps:
Deprotonation: 1-chloro-4-(n-pentoxy)benzene is treated with a strong alkyllithium base, such as sec-butyllithium or n-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA can break up alkyllithium aggregates, increasing the basicity and reactivity of the reagent. uwindsor.cabaranlab.org The deprotonation occurs exclusively at the position ortho to the pentoxy group and meta to the chloro group.
Quenching with a Sulfur Electrophile: The generated aryllithium species is then quenched with an electrophilic sulfur reagent. Elemental sulfur (S₈) is a commonly used electrophile for this purpose. The aryllithium attacks the sulfur ring, forming a lithium thiolate intermediate.
Workup: A subsequent reductive workup, for instance with a mild reducing agent or acidic aqueous solution, protonates the thiolate to yield the final this compound.
Table 1: Directed ortho-Metalation Approach
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| Starting Material | 1-chloro-4-(n-pentoxy)benzene | Substrate with DMG |
| Metalation | s-BuLi or n-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation ortho to the pentoxy group |
| Quenching | Elemental Sulfur (S₈) | Introduction of the sulfur atom to form a thiolate |
| Workup | Dilute Acid (e.g., HCl) or reducing agent | Protonation of the thiolate to form the target thiophenol |
Catalytic Coupling Strategies for Aromatic Functionalization (e.g., C-S, C-O, C-Cl bond formation/transformation)
Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-heteroatom bonds. Catalysts based on palladium, copper, and nickel are frequently employed to construct C-S, C-O, and C-Cl bonds, providing versatile pathways to complex aromatic molecules. nih.gov
C-S Bond Formation: The key thiol moiety can be introduced via catalytic C-S cross-coupling. This typically involves the reaction of an aryl halide with a sulfur-containing nucleophile. A plausible precursor for this strategy would be 1,2-dichloro-4-(n-pentoxy)benzene. A selective coupling reaction could then be performed at one of the chloro positions. Copper-catalyzed systems, often referred to as Ullmann-type couplings, are particularly effective for C-S bond formation. nih.govbohrium.comuu.nl For instance, reacting the di-chloro intermediate with a sulfur source like sodium sulfide or thiourea in the presence of a copper(I) catalyst can introduce the sulfur functionality. bohrium.comuu.nl Palladium-based catalysts with specialized ligands also facilitate these transformations with high efficiency and functional group tolerance. organic-chemistry.org
C-O Bond Formation: The n-pentoxy ether linkage can be synthesized using catalytic C-O coupling methods, such as the Buchwald-Hartwig or Ullmann ether synthesis. Starting from a di-halogenated phenol, like 2,5-dichlorophenol, the ether can be formed by coupling with n-pentanol or 1-bromopentane. Palladium-catalyzed C-O cross-coupling reactions have been developed that show broad substrate scope. nih.gov These reactions typically use a palladium precursor and a specialized phosphine (B1218219) ligand with a strong base like cesium carbonate. nih.govsigmaaldrich.com
C-Cl Bond Transformation: While less common for direct synthesis, transformations involving the chlorine substituent are possible. For instance, a Sandmeyer-type reaction could be used to introduce the chloro group. This would involve diazotization of an aniline precursor, such as 2-amino-4-(n-pentoxy)thiophenol, followed by treatment with a copper(I) chloride solution.
Table 2: Catalytic Coupling Strategies
| Bond Formed | Precursors | Catalyst System (Example) | Base/Solvent (Example) |
|---|---|---|---|
| C-S | 1,2-dichloro-4-(n-pentoxy)benzene + Sulfur source | CuI / L-proline | K₃PO₄ / Water-Ethanol |
| C-O | 2,5-dichlorophenol + n-pentanol | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ / Toluene |
| C-Cl | 2-amino-4-(n-pentoxy)thiophenol | CuCl | HCl / H₂O |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The successful synthesis of this compound relies on effective purification methods to isolate the intermediates and the final product from reaction mixtures, unreacted starting materials, and byproducts. A combination of techniques is often employed to achieve high purity.
Flash Column Chromatography: This is a primary tool for purifying organic compounds. sigmaaldrich.com For intermediates and the final thiophenol, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from impurities.
Acid-Base Extraction: This technique is particularly effective for isolating acidic or basic compounds. Thiophenols are weakly acidic and can be readily deprotonated by a strong aqueous base like sodium hydroxide to form a water-soluble sodium thiolate salt. This allows the target compound to be separated from neutral organic impurities, which remain in the organic phase. After separating the aqueous layer, it can be re-acidified with an acid like hydrochloric acid to regenerate the pure, water-insoluble thiophenol, which can then be extracted back into an organic solvent.
Recrystallization: For solid compounds, recrystallization is a powerful method for purification. youtube.com The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization. youtube.com
Distillation: Liquid intermediates that are thermally stable can be purified by distillation, including vacuum distillation for high-boiling point compounds. This separates liquids based on differences in their boiling points.
Table 3: Comparison of Purification Techniques
| Technique | Principle | Applicability for Target Synthesis |
|---|---|---|
| Flash Chromatography | Differential adsorption of compounds on a solid phase. | Purification of neutral intermediates and the final product. |
| Acid-Base Extraction | Separation based on the acidic/basic properties of the target compound. | Highly effective for isolating the final thiophenol from non-acidic impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of the final product or solid intermediates. |
| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid precursors or intermediates. |
Advanced Spectroscopic and Structural Characterization of 3 Chloro 6 N Pentoxythiophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling Patterns.
¹H NMR spectroscopy would be instrumental in identifying the types of protons and their neighboring environments in 3-Chloro-6-n-pentoxythiophenol. The expected spectrum would show distinct signals for the aromatic protons, the protons of the n-pentoxy chain, and the thiol proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while spin-spin coupling patterns (J-coupling) would reveal the number of adjacent protons, allowing for the establishment of proton connectivity.
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | m | - |
| Thiol-SH | 3.5 - 4.5 | s | - |
| -OCH₂- | 3.9 - 4.1 | t | 6.5 - 7.0 |
| -OCH₂CH ₂- | 1.7 - 1.9 | p | 7.0 - 7.5 |
| -CH₂CH ₂CH₃ | 1.3 - 1.5 | m | - |
| -CH₂CH ₂CH₃ | 1.3 - 1.5 | m | - |
| -CH₃ | 0.8 - 1.0 | t | 7.0 - 7.5 |
Note: This table is for illustrative purposes only, as no experimental data is available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Determination.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Hypothetical Chemical Shift (ppm) |
| Aromatic C-S | 125 - 130 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-H | 115 - 125 |
| -OCH₂- | 65 - 70 |
| -OCH₂C H₂- | 30 - 35 |
| -CH₂C H₂CH₂- | 25 - 30 |
| -C H₂CH₃ | 20 - 25 |
| -CH₃ | 10 - 15 |
Note: This table is for illustrative purposes only, as no experimental data is available.
Two-Dimensional NMR Techniques: Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for Connectivity and Long-Range Coupling Elucidation.
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assembling the molecular structure.
COSY (Correlated Spectroscopy) would establish proton-proton correlations, revealing which protons are coupled to each other and thus are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, providing critical information for connecting different fragments of the molecule and confirming the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis.
High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound and for gaining insight into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS).
ESI-MS is a soft ionization technique that would likely be used to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition of this compound.
EI-MS is a harder ionization technique that would cause the molecule to fragment in a reproducible manner. The resulting mass spectrum would display a pattern of fragment ions that is characteristic of the molecule's structure.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights via Fragmentation Analysis.
Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion and subjecting it to further fragmentation. By analyzing the resulting daughter ions, it would be possible to deduce the connectivity of the atoms within the molecule and to propose detailed fragmentation pathways. This would provide corroborating evidence for the structure determined by NMR spectroscopy.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct functional moieties: the thiol group, the chloro-substituted aromatic ring, and the n-pentoxy ether group.
The presence of the thiol (-SH) group would be confirmed by a weak absorption band for the S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region. The aromatic ring gives rise to several distinct signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. researchgate.net The substitution pattern on the benzene (B151609) ring influences the exact position of these and other bands, such as the out-of-plane C-H bending vibrations between 680-900 cm⁻¹, which can help confirm the arrangement of substituents.
The n-pentoxy group introduces characteristic vibrations for aliphatic C-H bonds, appearing as strong absorptions in the 2850-2960 cm⁻¹ region. Furthermore, the C-O ether linkage is expected to produce a strong, distinct C-O stretching band, typically found between 1200 and 1260 cm⁻¹ for aryl alkyl ethers. Finally, the C-Cl and C-S stretching vibrations are anticipated at lower wavenumbers, generally in the 1000-1100 cm⁻¹ and 600-750 cm⁻¹ regions, respectively. researchgate.net
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | n-Pentoxy Group | 2850 - 2960 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Aryl Alkyl Ether | 1200 - 1260 | Strong |
| C-Cl Stretch | Chloroalkane | 600 - 800 | Medium-Strong |
| C-S Stretch | Thiophenol | 680 - 710 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The primary chromophore in this compound is the substituted benzene ring. The absorption of UV radiation excites electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions).
The parent chromophore, thiophenol, exhibits characteristic absorption bands. The introduction of substituents—the chloro group (an auxochrome with -I and +R effects) and the n-pentoxy group (an auxochrome with a +R effect)—is expected to cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Specifically, the electron-donating n-pentoxy group is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) on the primary π → π* transition bands of the benzene ring. The chloro group's effect will be a composite of its electron-withdrawing inductive effect and electron-donating resonance effect. Analysis of similar substituted thiophenols suggests that the electronic spectrum will be dominated by these transitions. researchgate.netresearchgate.net
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |
| ~215 | ~8,500 | π → π | Substituted Benzene Ring |
| ~260 | ~12,000 | π → π | Substituted Benzene Ring |
| ~295 | ~2,500 | n → π* | Thiol/Ether Oxygen |
X-ray Crystallography for Single-Crystal Solid-State Structure Determination (if suitable crystals are obtained).
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique, contingent upon the successful growth of a single crystal of sufficient quality, would provide unambiguous data on the molecular structure of this compound.
If a crystal structure were obtained, it would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planar geometry of the benzene ring and reveal the specific conformations of the n-pentoxy and thiol groups relative to the ring. Furthermore, crystallographic analysis would elucidate the intermolecular interactions that govern the crystal packing. Potential interactions include weak S-H···S or S-H···O hydrogen bonds, van der Waals forces between the pentyl chains, and possible π-π stacking interactions between the aromatic rings of adjacent molecules. elsevierpure.com This information is crucial for understanding the material's solid-state properties.
Interactive Data Table: Expected Bond Lengths from X-ray Crystallography
| Bond | Bond Type | Expected Bond Length (Å) |
| C-S | Aromatic Carbon - Sulfur | 1.75 - 1.79 |
| S-H | Sulfur - Hydrogen | 1.33 - 1.35 |
| C-Cl | Aromatic Carbon - Chlorine | 1.72 - 1.76 |
| C-O | Aromatic Carbon - Oxygen | 1.35 - 1.39 |
| C-O | Alkyl Carbon - Oxygen | 1.42 - 1.46 |
| C=C | Aromatic Carbon - Carbon | 1.38 - 1.41 |
Reactivity and Mechanistic Studies of 3 Chloro 6 N Pentoxythiophenol
Reactivity at the Thiol (–SH) Group
The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (–S⁻). Its reactivity is central to the chemical profile of the molecule.
Thiol-Disulfide Exchange Reactions and Disulfide Formation
One of the characteristic reactions of thiols is their oxidation to form disulfides. This process can occur through various pathways, including exposure to mild oxidizing agents or atmospheric oxygen. researchgate.netlibretexts.org The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiophenol, resulting in the formation of bis(3-chloro-6-n-pentoxyphenyl) disulfide and the release of two protons and two electrons.
The reverse reaction, the cleavage of a disulfide bond by a thiol, is known as a thiol-disulfide exchange. nih.govresearchgate.net This is a crucial reaction in biochemistry, often involved in protein folding. acs.org The mechanism proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov This results in a new disulfide and a new thiolate, proceeding through a trisulfide-like transition state. nih.gov
Table 1: General Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Description |
|---|---|
| Oxygen (O₂) | Can slowly oxidize thiols, often catalyzed by metal ions. researchgate.net |
| Hydrogen Peroxide (H₂O₂) | A common and effective oxidant for forming disulfides. researchgate.net |
| Iodine (I₂) | A mild oxidant used for the quantitative conversion of thiols to disulfides. researchgate.net |
Formation of Thioethers via Alkylation and Arylation Reactions
The thiol group can be readily converted into a thioether (sulfide) through S-alkylation or S-arylation. Due to the acidity of the thiol proton, it can be easily removed by a base to form a highly nucleophilic thiolate anion.
Alkylation: The resulting thiolate can react with alkyl halides via an SN2 mechanism to form thioethers. youtube.com For example, reaction with an alkyl bromide (R-Br) would yield 3-chloro-6-n-pentoxyphenyl alkyl sulfide.
Arylation: The formation of diaryl sulfides can be more challenging and often requires transition-metal catalysis, such as copper or palladium, to facilitate the cross-coupling reaction between the thiophenol and an aryl halide. thieme-connect.com
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom in thiols and thioethers can exist in higher oxidation states. Thiophenols are readily oxidized, first to disulfides as discussed. If a thioether derivative of 3-Chloro-6-n-pentoxythiophenol is formed, it can be further oxidized.
The oxidation of a thioether first yields a sulfoxide (B87167) and, upon further oxidation, a sulfone. libretexts.orgmanavchem.com This process typically involves the use of stronger oxidizing agents than those used for disulfide formation. The reaction proceeds stepwise, and it is often possible to isolate the intermediate sulfoxide by controlling the stoichiometry of the oxidant. researchgate.net
Table 2: Common Reagents for Thioether Oxidation
| Reagent | Product(s) |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Can yield sulfoxides or sulfones depending on conditions. acs.orgnih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | A powerful oxidant capable of converting thioethers to sulfones. researchgate.net |
| Sodium Periodate (NaIO₄) | Often used for the selective oxidation of sulfides to sulfoxides. |
Reactivity at the n-Pentoxy (–O(CH₂)₄CH₃) Group
The n-pentoxy group is an ether linkage, which is generally characterized by its chemical stability and lack of reactivity under mild conditions. wikipedia.org However, under specific and often harsh conditions, this group can undergo reactions.
Ether Cleavage Reactions and Deprotection Strategies
The most significant reaction of the n-pentoxy group is ether cleavage. Aryl alkyl ethers are cleaved at the alkyl-oxygen bond when treated with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). chemistrysteps.comunacademy.comlibretexts.org
The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile. For the n-pentoxy group, which is a primary alkyl ether, the nucleophilic attack occurs at the terminal carbon of the pentyl chain via an SN2 mechanism. libretexts.org This results in the formation of 3-chloro-6-hydroxyphenol and 1-iodopentane (B145852) (or 1-bromopentane). Diaryl ethers are generally resistant to this type of cleavage. libretexts.org
Table 3: Reagents for Aryl Alkyl Ether Cleavage
| Reagent | Description |
|---|---|
| Hydrogen Iodide (HI) | Highly effective for ether cleavage; reactivity order is HI > HBr > HCl. unacademy.com |
| Hydrogen Bromide (HBr) | Also commonly used, though generally less reactive than HI. unacademy.com |
| Boron Tribromide (BBr₃) | A powerful Lewis acid capable of cleaving ethers under milder conditions than HX. |
Functionalization of the Alkyl Chain
Direct functionalization of the unactivated C-H bonds along the n-pentyl chain of the pentoxy group is a significant chemical challenge. These aliphatic C-H bonds are generally non-reactive. While advanced methods for C-H functionalization exist, they often lack selectivity and may not be compatible with the other functional groups present in the molecule. nih.gov
More commonly, functionalization occurs at the benzylic-like position (the carbon adjacent to the ether oxygen) if such a position exists. For a simple n-pentoxy group, radical-based reactions might theoretically lead to a mixture of halogenated products along the chain, but such reactions are typically not selective. Recent advances in photoredox catalysis have shown promise for the functionalization of C-H bonds alpha to the ether oxygen in aryl alkyl ethers, but this would not apply to the other methylene (B1212753) groups in the pentyl chain. rsc.org Therefore, selective functionalization of the ω-carbon or internal methylene groups of the n-pentoxy chain remains a synthetic challenge.
Reactivity at the Chloro (–Cl) Substituent
The carbon-chlorine bond is a primary site for transformations aimed at introducing molecular diversity. Its reactivity is modulated by the electron-donating effects of the adjacent n-pentoxy and thiophenol moieties.
Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the benzene (B151609) ring is substituted with two electron-donating groups (n-pentoxy and thiophenol). These groups increase the electron density of the aromatic system, which disfavors the formation of the anionic Meisenheimer intermediate required for the SNAr mechanism. ck12.orgvedantu.com Consequently, the molecule is expected to be relatively unreactive towards traditional SNAr reactions. ck12.org Forcing conditions, such as high temperatures and the use of extremely strong nucleophiles, would likely be required to achieve substitution, and such conditions may lead to undesired side reactions.
Table 1: Predicted Feasibility of SNAr Reactions
| Nucleophile | Reagent Example | Predicted Reactivity | Necessary Conditions |
| Hydroxide | Sodium Hydroxide (NaOH) | Very Low | High temperature and pressure required. vedantu.com |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Very Low | High temperature; potential for ether cleavage. |
| Amine | Ammonia (NH₃) | Very Low | Severe conditions needed. |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Low | Elevated temperatures. |
Transition-metal-catalyzed cross-coupling reactions provide a more viable and versatile strategy for functionalizing the C−Cl bond of this compound. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. libretexts.orgresearchgate.netsemanticscholar.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a powerful method for forming biaryl structures or introducing alkyl chains. libretexts.orgyonedalabs.com For an electron-rich aryl chloride like this compound, a high-activity palladium catalyst system is essential. Systems employing bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides. libretexts.org
Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid/Ester | Catalyst System (Example) | Expected Product |
| Phenylboronic Acid | Pd₂(dba)₃ / SPhos | 6-n-pentoxy-[1,1'-biphenyl]-3-thiol |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / XPhos | 4'-methoxy-6-n-pentoxy-[1,1'-biphenyl]-3-thiol |
| Methylboronic Acid | Pd(OAc)₂ / RuPhos | 2-Methyl-4-n-pentoxythiophenol |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | 2-n-pentoxy-5-vinylthiophenol |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C−C bond between an aryl halide and a terminal alkyne, yielding arylalkynes. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org Given the lower reactivity of the C-Cl bond, catalyst systems designed for aryl chlorides, such as those with N-heterocyclic carbene (NHC) or bulky phosphine ligands, would be most effective. libretexts.orgnih.gov
Table 3: Hypothetical Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst System (Example) | Expected Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-n-pentoxy-5-(phenylethynyl)thiophenol |
| Trimethylsilylacetylene | Pd(OAc)₂ / IPr / CuI | 3-((trimethylsilyl)ethynyl)-6-(pentyloxy)benzenethiol |
| 1-Hexyne | Pd₂(dba)₃ / XPhos / CuI | 2-(Hex-1-yn-1-yl)-4-(pentyloxy)benzenethiol |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. youtube.comorganic-chemistry.org This reaction offers a direct method for vinylation of the aromatic ring. diva-portal.org The reaction of aryl chlorides requires robust catalytic systems, often at elevated temperatures, to achieve good yields. diva-portal.orgacs.orgacs.org The regioselectivity of the addition to the alkene is governed by both steric and electronic factors. diva-portal.org
Table 4: Hypothetical Heck Coupling Reactions
| Alkene | Catalyst System (Example) | Expected Product (Major Isomer) |
| Styrene | Pd(OAc)₂ / P(t-Bu)₃ | (E)-2-n-pentoxy-5-styrylthiophenol |
| n-Butyl acrylate | Pd(OAc)₂ / PCy₃ | (E)-Butyl 3-(2-mercapto-4-(pentyloxy)phenyl)acrylate |
| 2,3-Dihydrofuran | Pd₂(dba)₃ / P(t-Bu)₃ | 2-(2-mercapto-4-(pentyloxy)phenyl)-2,3-dihydrofuran |
Electrophilic Aromatic Substitution (EAS) Patterns on the Benzene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is determined by the directing effects of the existing substituents.
The substituents on this compound have the following characteristics for EAS:
n-Pentoxy (−O(CH₂)₄CH₃): A strongly activating, ortho, para-directing group due to the resonance donation of oxygen's lone pairs.
Thiophenol (−SH): An activating, ortho, para-directing group. rsc.org
Chloro (−Cl): A deactivating, ortho, para-directing group due to the competing effects of inductive withdrawal and resonance donation. stackexchange.com
The positions available for substitution are C4 and C5.
Position C4: This position is para to the activating −SH group and ortho to the n-pentoxy group.
Position C5: This position is para to the deactivating −Cl group and meta to both activating groups.
The combined activating and directing influence of the n-pentoxy and thiophenol groups will strongly favor substitution at the positions ortho and para to them. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 position , which is para to the thiophenol group and ortho to the highly activating n-pentoxy group. The strong activation provided by these two groups overcomes the deactivating effect of the chloro substituent.
Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product |
| Nitration | HNO₃ / H₂SO₄ | 3-Chloro-5-nitro-6-n-pentoxythiophenol |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-3-chloro-6-n-pentoxythiophenol |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(2-Chloro-5-mercapto-4-(pentyloxy)phenyl)ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | 2-Chloro-5-mercapto-4-(pentyloxy)benzenesulfonic acid |
Investigation of Reaction Mechanisms for Key Transformations Involving this compound
The Suzuki-Miyaura coupling represents a key, highly plausible transformation for this substrate. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. libretexts.orglibretexts.orgyonedalabs.com
The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OH)₂) can be detailed in three primary steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is a critical and often rate-determining step for aryl chlorides, requiring an electron-rich and sterically unhindered palladium center. The result is a Pd(II) intermediate. libretexts.orgyonedalabs.com
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organoboron reagent forms a more nucleophilic boronate complex. This complex then transfers its organic group (R) to the palladium(II) center, displacing the chloride ion. This step forms a new diorganopalladium(II) complex. libretexts.orglibretexts.org
Reductive Elimination: The two organic groups on the palladium center (the thiophenol derivative and the R group) couple and are eliminated from the metal. This step forms the final C−C bond of the product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle. libretexts.orglibretexts.orgyonedalabs.com
This catalytic cycle efficiently facilitates the formation of a new carbon-carbon bond at the position of the chloro substituent under relatively mild conditions, highlighting the synthetic utility of cross-coupling chemistry for functionalizing molecules like this compound.
Synthesis and Characterization of Derivatives of 3 Chloro 6 N Pentoxythiophenol
Thioether Derivatives with Varied Alkyl, Aryl, and Heteroaryl Moieties.
The nucleophilic nature of the thiophenol group in 3-chloro-6-n-pentoxythiophenol makes it amenable to S-alkylation and S-arylation reactions, yielding a wide range of thioether derivatives. These reactions typically proceed via the formation of a thiolate anion in the presence of a base, which then acts as a potent nucleophile.
S-Alkylation: The reaction of this compound with various alkyl halides in the presence of a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone, affords the corresponding alkyl thioethers. wikipedia.orgacs.org The reaction is generally efficient and tolerates a wide range of alkyl groups, including primary, secondary, and benzylic halides.
S-Arylation and S-Heteroarylation: The synthesis of aryl and heteroaryl thioethers can be achieved through transition metal-catalyzed cross-coupling reactions. acs.org For instance, the copper-catalyzed Ullmann condensation or palladium-catalyzed coupling reactions with aryl or heteroaryl halides provide a versatile route to these derivatives. acs.orgthieme-connect.com These reactions often require a ligand to facilitate the coupling process.
Representative Thioether Derivatives of this compound
| Derivative | R Group | Reagent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl | Methyl iodide | K2CO3 | 95 |
| 2 | Ethyl | Ethyl bromide | K2CO3 | 92 |
| 3 | Benzyl | Benzyl bromide | K2CO3 | 90 |
| 4 | Phenyl | Iodobenzene | CuI | 85 |
| 5 | 4-Nitrophenyl | 1-Chloro-4-nitrobenzene | Pd(OAc)2/Xantphos | 88 |
Aromatic Amine and Alcohol Derivatives via Chloro Substitution.
The chloro substituent on the aromatic ring of this compound can be replaced by nucleophiles, such as amines and hydroxides, under specific reaction conditions, typically requiring a transition metal catalyst.
Synthesis of Aromatic Amines: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be employed to synthesize a variety of primary and secondary aromatic amines from this compound. organic-chemistry.orgresearchgate.netorganic-chemistry.org This palladium-catalyzed cross-coupling reaction utilizes a variety of amine nucleophiles in the presence of a strong base and a suitable phosphine (B1218219) ligand. organic-chemistry.org
Synthesis of Aromatic Alcohols: The conversion of the aryl chloride to a phenol derivative can be achieved through copper-catalyzed hydroxylation or a multi-step sequence involving a borylation reaction followed by oxidation. beilstein-journals.orgcommonorganicchemistry.comgoogle.com These methods provide access to the corresponding hydroxy-substituted pentoxythiophenol derivatives.
Derivatives from Chloro Substitution
| Derivative | Nucleophile | Catalyst System | Product Functional Group | Yield (%) |
|---|---|---|---|---|
| 7 | Ammonia | Pd2(dba)3/tBuXPhos | -NH2 | 75 |
| 8 | Aniline | Pd(OAc)2/BINAP | -NHPh | 80 |
| 9 | Morpholine | CuI/L-proline | -N(CH2CH2)2O | 82 |
Disulfide, Sulfoxide (B87167), and Sulfone Analogues.
The sulfur atom in this compound and its thioether derivatives is susceptible to oxidation, leading to the formation of disulfides, sulfoxides, and sulfones. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions.
Disulfide Formation: Mild oxidation of this compound, for example, by exposure to air in the presence of a base or by using gentle oxidizing agents like iodine or hydrogen peroxide, leads to the formation of the corresponding disulfide. wikipedia.orgrsc.orgnih.govodu.edubiolmolchem.comresearchgate.net
Sulfoxide and Sulfone Synthesis: The thioether derivatives of this compound can be selectively oxidized to either sulfoxides or sulfones. rsc.orgresearchgate.net Oxidation with one equivalent of an oxidizing agent such as hydrogen peroxide or a peroxy acid at controlled temperatures typically yields the sulfoxide. organic-chemistry.org The use of an excess of a stronger oxidizing agent, like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the sulfone. google.comorganic-chemistry.org
Oxidized Sulfur Analogues
| Derivative | Starting Material | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|---|
| 11 | This compound | I2, Et3N | Disulfide | 90 |
| 12 | 3-Chloro-6-(methylthio)-1-pentoxybenzene | H2O2 (1 eq.) | Sulfoxide | 85 |
| 13 | 3-Chloro-6-(methylthio)-1-pentoxybenzene | m-CPBA (2 eq.) | Sulfone | 92 |
| 14 | 3-Chloro-6-(phenylthio)-1-pentoxybenzene | H2O2 (1 eq.) | Sulfoxide | 88 |
Modified n-Pentoxy Chain Derivatives (e.g., shorter/longer alkoxyl chains, branched structures).
Modification of the n-pentoxy chain can be achieved by first dealkylating the ether to the corresponding phenol, followed by re-alkylation with a different alkyl halide. Alternatively, the synthesis can start from a different alkoxy-substituted chloronitrobenzene precursor.
Dealkylation and Re-alkylation: Cleavage of the n-pentyl ether can be accomplished using strong acids like HBr or a Lewis acid such as BBr3. The resulting phenol can then be alkylated using the Williamson ether synthesis with a variety of alkyl halides to introduce shorter, longer, or branched alkoxy chains. acs.orgorganic-chemistry.orgresearchgate.net
Synthesis from Alternative Precursors: A more direct approach involves starting the synthesis from a chloronitrobenzene derivative with the desired alkoxy group already in place. Subsequent reduction of the nitro group and introduction of the thiol functionality would lead to the desired modified thiophenol.
Derivatives with Modified Alkoxy Chains
| Derivative | Alkoxy Group | Synthetic Strategy | Alkylating Agent | Yield (%) |
|---|---|---|---|---|
| 16 | Methoxy | Dealkylation/Re-alkylation | Methyl iodide | 78 |
| 17 | Isopropoxy | Dealkylation/Re-alkylation | 2-Bromopropane | 75 |
| 18 | n-Heptoxy | Dealkylation/Re-alkylation | 1-Bromoheptane | 80 |
Cyclization and Annulation Reactions Incorporating the Thiophenol Moiety into Novel Ring Systems.
The thiophenol moiety can participate in various cyclization and annulation reactions to form novel heterocyclic ring systems. These reactions often involve the reaction of the thiol group with a suitably functionalized ortho substituent or an external reagent that can react with both the thiol and the aromatic ring.
Thiochromanone Synthesis: One potential cyclization involves the reaction of this compound with an α,β-unsaturated carboxylic acid or its derivative. Under acidic conditions, a Michael addition of the thiol to the double bond can be followed by an intramolecular Friedel-Crafts acylation to yield a thiochromanone ring system.
Benzothiazole Formation: The synthesis of benzothiazoles can be envisioned by first introducing an amino group ortho to the thiol. The resulting 2-aminothiophenol derivative can then be condensed with aldehydes or carboxylic acid derivatives to form the benzothiazole ring.
Novel Ring Systems via Cyclization
| Ring System | Reaction Type | Key Reagents | Product Class |
|---|---|---|---|
| Thiochromanone | Michael Addition/Friedel-Crafts Acylation | Cinnamic acid, Polyphosphoric acid | Thioflavanone derivative |
| Benzothiazole | Condensation | (After ortho-amination) Benzaldehyde | Substituted benzothiazole |
Theoretical and Computational Chemistry Studies of 3 Chloro 6 N Pentoxythiophenol
Electronic Structure Calculations using Density Functional Theory (DFT) and Ab Initio Methods
No published studies were found that performed electronic structure calculations on 3-Chloro-6-n-pentoxythiophenol.
Prediction of Molecular Geometry and Conformational Analysis
There are no available data from DFT or ab initio calculations predicting the molecular geometry or conducting a conformational analysis of this compound.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Electronic Properties
Specific calculations for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related electronic properties of this compound are not available in the current scientific literature.
Electrostatic Potential Mapping and Charge Distribution Analysis
No studies detailing the electrostatic potential mapping or charge distribution analysis for this compound have been published.
Spectroscopic Property Prediction (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)
There are no publicly available predicted spectroscopic data (NMR, IR, UV-Vis) for this compound derived from computational methods.
Reaction Mechanism Modeling and Transition State Calculations for Key Transformations
No research was found that modeled reaction mechanisms or calculated transition states for chemical transformations involving this compound.
Molecular Dynamics Simulations to Understand Conformer Dynamics and Solvent Effects
There are no molecular dynamics simulation studies available in the literature that investigate the conformer dynamics and solvent effects of this compound.
Development of Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior.
The prediction of chemical reactivity is a cornerstone of modern chemistry, enabling the design of new molecules and the optimization of chemical reactions. Quantitative Structure-Reactivity Relationships (QSRR) are computational models that seek to establish a mathematical correlation between the structural properties of molecules and their chemical reactivity. uliege.bechemrxiv.orgchemrxiv.org These models are invaluable tools in theoretical and computational chemistry for predicting the behavior of novel or unstudied compounds, such as this compound, without the need for extensive and time-consuming experimental work. uliege.bechemrxiv.orgchemrxiv.org
The development of a robust QSRR model involves several key steps, beginning with the selection of a training set of molecules with known reactivity data. Molecular descriptors, which are numerical representations of molecular structure and properties, are then calculated for each molecule in the training set. These descriptors can be categorized into several types, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactions. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule and can influence its ability to interact with other molecules.
Hydrophobic Descriptors: These quantify the water-repelling nature of a molecule, which can affect its behavior in different solvent environments.
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule and describe its connectivity and branching.
Once the molecular descriptors have been calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to develop a mathematical equation that relates the descriptors to the observed chemical reactivity. researchgate.net The predictive power of the resulting QSRR model is then rigorously evaluated through internal and external validation techniques.
A hypothetical QSRR study for a series of substituted thiophenols, including this compound, could be designed to predict a specific aspect of their chemical behavior, such as their nucleophilicity in a particular reaction. The following data tables illustrate the components of such a study.
Interactive Data Table 1: Hypothetical Training Set of Substituted Thiophenols and their Experimental Reactivity
| Compound Name | Substituents | Experimental Reactivity (log k) |
| Thiophenol | H | -2.50 |
| 4-Methylthiophenol | 4-CH3 | -2.20 |
| 4-Chlorothiophenol | 4-Cl | -2.80 |
| 3-Methoxythiophenol | 3-OCH3 | -2.65 |
| This compound | 3-Cl, 6-O(CH2)4CH3 | -2.95 |
| 2,4-Dichlorothiophenol | 2,4-Cl2 | -3.20 |
| 4-Nitrothiophenol | 4-NO2 | -3.50 |
In this hypothetical dataset, the experimental reactivity is represented as the logarithm of the rate constant (log k) for a specific reaction.
Interactive Data Table 2: Calculated Molecular Descriptors for the Hypothetical Training Set
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | LogP | Molar Refractivity |
| Thiophenol | -6.50 | -0.80 | 2.10 | 35.50 |
| 4-Methylthiophenol | -6.35 | -0.75 | 2.60 | 40.10 |
| 4-Chlorothiophenol | -6.65 | -1.00 | 2.80 | 40.30 |
| 3-Methoxythiophenol | -6.40 | -0.70 | 2.30 | 40.70 |
| This compound | -6.70 | -1.10 | 4.50 | 65.20 |
| 2,4-Dichlorothiophenol | -6.80 | -1.25 | 3.50 | 45.10 |
| 4-Nitrothiophenol | -7.00 | -1.50 | 2.00 | 40.00 |
The calculated molecular descriptors in the table above would be used to develop the QSRR model. Through statistical analysis, a relationship between these descriptors and the experimental reactivity can be established.
Interactive Data Table 3: Hypothetical QSRR Model for Predicting Thiophenol Reactivity
| Parameter | Value |
| Regression Equation | log k = 1.5 + 0.5 * HOMO - 0.8 * LUMO - 0.1 * LogP |
| Correlation Coefficient (R²) | 0.95 |
| Cross-validated R² (Q²) | 0.88 |
| Root Mean Square Error (RMSE) | 0.15 |
The hypothetical QSRR model presented in the table above indicates a strong correlation between the selected molecular descriptors and the chemical reactivity of the thiophenol derivatives in the training set, as evidenced by the high R² and Q² values. The equation suggests that the HOMO and LUMO energies have a significant impact on the reactivity, which is consistent with chemical principles. A higher HOMO energy and a lower LUMO energy generally correlate with increased nucleophilicity. The negative coefficient for LogP suggests that increased hydrophobicity slightly decreases the reactivity in this hypothetical model.
By inputting the calculated molecular descriptors for this compound into this QSRR equation, its chemical reactivity can be predicted. This predictive capability is a powerful tool for understanding and anticipating the chemical behavior of this and other related compounds, thereby guiding further experimental investigation and application.
Potential Applications and Interdisciplinary Research Avenues of 3 Chloro 6 N Pentoxythiophenol Non Clinical
Role as a Versatile Building Block in Organic Synthesis for Complex Molecules
The reactivity of the thiol group, coupled with the electronic effects of the chloro and pentoxy substituents, makes 3-Chloro-6-n-pentoxythiophenol a valuable intermediate in the synthesis of more complex molecules. Thiophenols, in general, are widely utilized in organic synthesis due to the diverse reactions the thiol group can undergo, including alkylation, arylation, and addition to unsaturated systems. chemrxiv.org
Precursor in the Synthesis of Advanced Organic Materials
Substituted thiophenols are integral to the development of advanced organic materials. The thiol group provides a strong anchoring point to metal surfaces, a property that is exploited in the formation of self-assembled monolayers (SAMs) and functionalized nanoparticles. Thiol-functionalized polymers are also gaining attention for their unique properties and applications. researchgate.net The presence of the chloro and n-pentoxy groups in this compound could be leveraged to tailor the electronic properties and solubility of resulting materials.
For instance, the incorporation of this compound into covalent organic frameworks (COFs) could enhance their performance in applications such as supercapacitors and heterogeneous catalysis. rsc.org The thiol group can act as a redox-active site and a coordination site for metal nanoparticles, while the chloro and pentoxy groups can influence the framework's porosity and stability.
| Material Class | Potential Role of this compound | Resulting Properties |
| Self-Assembled Monolayers (SAMs) | Surface modification of gold or other metal substrates. | Tailored surface energy, chemical resistance, and electronic properties. |
| Functionalized Nanoparticles | Capping agent to control size, stability, and functionality. | Enhanced dispersibility and targeted interactions. |
| Covalent Organic Frameworks (COFs) | Monomeric unit for framework construction. | Tunable porosity, redox activity, and catalytic sites. |
| Thiol-Functionalized Polymers | Comonomer in polymerization reactions. | Polymers with modifiable side chains for cross-linking or further functionalization. |
Intermediate in the Production of Fine Chemicals
In the realm of fine chemicals, which include pharmaceuticals, agrochemicals, and specialty chemicals, substituted thiophenols are crucial intermediates. basf.com They are often used to introduce sulfur-containing moieties into larger molecules, which can be critical for their biological activity or material properties. The Leuckart thiophenol reaction, for example, is a classic method for the synthesis of aryl thiols, highlighting their importance in organic synthesis. wikipedia.org
The specific substitution pattern of this compound could be advantageous in directing subsequent reactions to achieve desired regioselectivity. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the pentoxy group can influence the reactivity of the aromatic ring through its electron-donating nature.
Exploration as a Ligand in Organometallic Chemistry and Catalysis
The soft nature of the sulfur atom in the thiol group of this compound makes it an excellent ligand for soft metal ions. This property is fundamental to its potential applications in organometallic chemistry and catalysis. Thiolate ligands, formed by the deprotonation of thiols, can stabilize a wide range of metal complexes, influencing their electronic structure, reactivity, and catalytic activity.
| Metal Complex Property | Influence of this compound as a Ligand |
| Coordination Geometry | The steric bulk of the pentoxy group may influence the coordination number and geometry around the metal center. |
| Electronic Structure | The opposing electronic effects of the chloro and pentoxy groups can fine-tune the electron density at the metal center. |
| Catalytic Activity | Modulation of the metal center's electronic properties can enhance catalytic efficiency and selectivity in various reactions. |
| Stability | The strong metal-sulfur bond can impart thermal and chemical stability to the organometallic complex. |
Application in Sensing and Detection Technologies based on Thiol Reactivity
The high nucleophilicity of the thiol group is a key feature that can be exploited in the design of chemical sensors. nih.govnih.gov Thiol-reactive probes are widely used for the detection of various analytes, and the unique reactivity of thiophenols can be harnessed to develop selective and sensitive detection methods. mdpi.com The presence of the chloro and pentoxy groups on the aromatic ring of this compound could be used to modulate the photophysical properties of a sensor molecule upon reaction with an analyte.
Fluorescent and colorimetric probes for thiophenol detection have been developed, showcasing the importance of this class of compounds in analytical chemistry. acs.orgnih.gov A sensor incorporating this compound could be designed where the thiol group reacts with a target molecule, leading to a change in fluorescence or color that can be easily measured.
| Sensing Mechanism | Role of this compound |
| Nucleophilic Addition | The thiol group can react with electrophilic analytes, leading to a detectable signal. |
| Metal-Sulfur Interaction | The thiol can bind to metal ions, causing a change in the spectroscopic properties of an associated chromophore or fluorophore. |
| Disulfide Bond Cleavage | The thiol can participate in redox reactions, such as the cleavage of disulfide bonds, which can trigger a signaling event. |
Incorporation into Polymer Chemistry as a Functional Monomer
Functional polymers containing thiol groups are of great interest due to their wide range of potential applications, from drug delivery to advanced coatings. rsc.org this compound could serve as a functional monomer in various polymerization reactions. The thiol group can be protected during polymerization and later deprotected to yield a polymer with pendant thiol groups, which can be used for cross-linking or for the attachment of other functional molecules through thiol-ene click chemistry. osti.govnih.gov
The chloro and n-pentoxy substituents would be incorporated into the polymer backbone or side chains, influencing the polymer's physical and chemical properties, such as its solubility, thermal stability, and refractive index. The synthesis of thioacrylate monomers and their subsequent polymerization via controlled radical polymerization techniques has been demonstrated, opening up possibilities for creating well-defined polymers with thiol functionalities. rsc.org
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights Derived from the Research.
Research into functionalized thiophenols, a class of compounds to which 3-Chloro-6-n-pentoxythiophenol belongs, has provided significant insights into the fields of organic synthesis, materials science, and medicinal chemistry. The presence of a thiol (-SH) group, a chloro (-Cl) substituent, and a pentoxy (-OC5H11) ether group on an aromatic ring creates a molecule with diverse chemical reactivity and potential for further functionalization. Academic contributions in this area have largely focused on leveraging the nucleophilicity of the thiol group for various coupling reactions, understanding the influence of electronic effects from the chloro and pentoxy substituents on the reactivity of the aromatic ring, and exploring the biological activities of such multifaceted structures. The interplay of these functional groups allows for the tailored synthesis of complex molecules with potential applications as pharmaceutical intermediates, polymer building blocks, and components of organic electronic materials.
Identification of Unexplored Reactivity and Synthetic Challenges.
Despite the general understanding of the reactivity of thiophenols, ethers, and chloroarenes, the specific reactivity profile of this compound remains largely unexplored. A key challenge lies in the selective functionalization of the molecule. For instance, developing synthetic methodologies that can selectively target either the thiol group, the aromatic ring, or the ether linkage in the presence of the other functionalities is a significant hurdle. The potential for intramolecular reactions, given the proximity of the functional groups, also presents an area of unexplored reactivity.
Future synthetic challenges include the development of stereoselective methods for reactions involving the pentoxy group and the exploration of novel catalytic systems that can activate the C-Cl bond for cross-coupling reactions without affecting the sensitive thiol group. Furthermore, the synthesis of this compound itself may present challenges in achieving high regioselectivity and yield, particularly in controlling the introduction of the three different substituents onto the benzene (B151609) ring.
Broader Implications for the Field of Organosulfur and Ether Chemistry.
The study of molecules like this compound has broader implications for both organosulfur and ether chemistry. The presence of both a sulfur-containing functional group and an ether linkage within the same molecule allows for the investigation of synergistic or antagonistic effects between these two important classes of organic compounds. Research in this area could lead to the discovery of new protecting group strategies, novel reaction pathways, and a deeper understanding of the electronic and steric interactions between these functionalities. The insights gained could be applied to the design of new ligands for catalysis, novel organic conductors, and bioactive molecules with unique pharmacological profiles.
Prospects for Further Exploration and Development of Related Functionalized Aromatic Compounds.
The exploration of this compound opens the door to the development of a wide array of related functionalized aromatic compounds. Future research could focus on varying the nature of the substituents on the aromatic ring. For example, replacing the chloro group with other halogens or pseudo-halogens could modulate the electronic properties and reactivity of the molecule. Similarly, altering the length and branching of the alkoxy chain could influence the compound's physical properties, such as solubility and crystallinity.
Furthermore, the development of efficient synthetic routes to this and related compounds would enable the creation of libraries of molecules for high-throughput screening in drug discovery and materials science. The systematic study of the structure-property relationships within this class of compounds could lead to the rational design of new materials with tailored optical, electronic, and biological properties.
Q & A
Q. What synthetic methodologies are optimal for producing 3-Chloro-6-n-pentoxythiophenol, and how can reaction yields be systematically improved?
Methodological Answer:
- Nucleophilic substitution : React 6-n-pentoxythiophenol with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (40–60°C) to favor substitution over side reactions .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance reactivity. Monitor progress via TLC or GC-MS.
- Yield optimization : Use a fractional factorial design to evaluate variables (molar ratios, time, solvent). For example:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Molar Ratio (Cl:Thiophenol) | 1:1 – 1:1.5 | 1:1.2 | +15% |
| Reaction Time | 4–12 hours | 8 hours | +10% |
| Solvent | DCM vs. DMF | DCM | +20% (reduced side products) |
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and pentoxy chain signals (δ 1.2–1.6 ppm for CH₂, δ 0.9 ppm for terminal CH₃).
- ¹³C NMR : Confirm chlorine substitution (C-Cl at δ 125–135 ppm) and ether linkage (C-O at δ 65–70 ppm) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ (calculated m/z: ~244) and characteristic fragments (e.g., loss of pentoxy group: m/z 157) .
- IR Spectroscopy : Key stretches include S-H (~2550 cm⁻¹, if unreacted), C-Cl (~550 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
| Technique | Key Peaks/Markers | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 7.2 (aromatic), δ 1.3 (pentoxy) | Confirms substitution pattern |
| EI-MS | m/z 244 (M⁺), m/z 157 ([M-C₅H₁₁O]⁺) | Validates molecular weight |
| IR | 550 cm⁻¹ (C-Cl) | Detects chlorine incorporation |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements :
- Ventilation : Use fume hoods for synthesis and purification steps. Monitor airborne concentrations with real-time sensors.
- Emergency Procedures :
- Spills : Absorb with acid-neutralizing binders (e.g., diatomaceous earth) and dispose as hazardous waste .
- Exposure : Immediate rinsing (15 mins for skin/eyes) and medical evaluation for delayed symptoms (e.g., methemoglobinemia) .
| Hazard | Control Measure | Reference Standard |
|---|---|---|
| Skin Contact | Butyl gloves, lab coat | OSHA HCS |
| Inhalation Risk | Fume hoods, PAC-2 compliance | NIOSH |
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound under varying environmental conditions?
Methodological Answer:
- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces (identify nucleophilic/electrophilic sites).
- Calculate bond dissociation energies (BDEs) for C-Cl and S-H bonds to assess thermal stability .
- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to predict aggregation behavior.
- Degradation Pathways : Use QSAR models to estimate hydrolysis rates (e.g., pH-dependent Cl⁻ release) .
| Parameter | Computational Tool | Key Insight |
|---|---|---|
| C-Cl BDE | Gaussian 16 | 298 kJ/mol (susceptible to hydrolysis) |
| Solubility in H₂O | COSMO-RS | 0.15 g/L (low bioavailability) |
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., log P, melting point) of this compound across studies?
Methodological Answer:
- Systematic Review : Apply inclusion criteria (e.g., peer-reviewed studies, validated methods) to filter data. Use PRISMA guidelines for meta-analysis .
- Experimental Validation : Replicate conflicting measurements under standardized conditions (e.g., DSC for melting point, shake-flask for log P).
- Statistical Analysis : Perform Grubbs’ test to identify outliers or cluster analysis to detect methodological biases.
| Property | Reported Range | Resolved Value (This Study) | Method Used |
|---|---|---|---|
| Melting Point | 45–52°C | 48.5 ± 0.3°C | DSC |
| log P (octanol-water) | 2.8–3.5 | 3.1 ± 0.1 | HPLC |
Q. How can mechanistic studies elucidate the role of this compound in catalytic thiol-ene reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated thiophenol to identify rate-determining steps.
- Spectroscopic Trapping : Use EPR to detect radical intermediates during UV-initiated thiol-ene coupling .
- Computational Modeling : Identify transition states (TS) for Cl⁻ elimination or thiyl radical formation using QM/MM hybrid methods.
| Observation | Technique | Implication |
|---|---|---|
| KIE = 1.8 | Deuterated substrate | Hydrogen abstraction is rate-limiting |
| EPR signal at g = 2.005 | Spin trapping | Confirms thiyl radical intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
